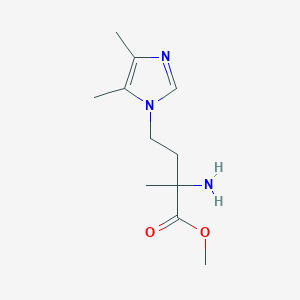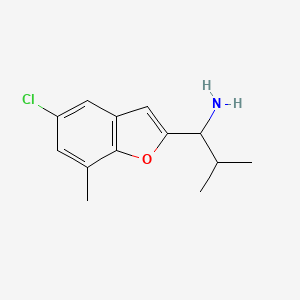
3-Ethyl-4,5-dihydro-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound with the molecular formula C5H7NO2. It is part of the oxazolone family, known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,5-dihydro-1,2-oxazol-5-one can be achieved through the Erlenmeyer-Plöchl azlactone synthesis method. This classical process involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride . The reaction typically proceeds under mild conditions and yields the desired oxazolone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.
Substitution: The oxazolone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include substituted oxazolones, amino alcohols, and other heterocyclic compounds .
Scientific Research Applications
3-Ethyl-4,5-dihydro-1,2-oxazol-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl-4,5-dihydro-1,2-oxazol-5-one include:
- 4,5-Dihydro-1,2-oxazole
- 1,2-Oxazole
- 1,2,4-Triazin-6-one
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its ethyl group at the 3-position and the oxazolone ring confer distinct chemical properties, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-ethyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-5(7)8-6-4/h2-3H2,1H3 |
InChI Key |
NNLZTHUEADUOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


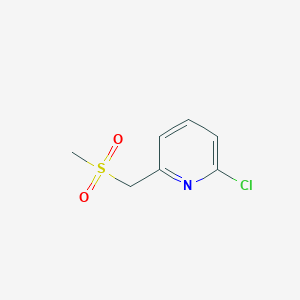
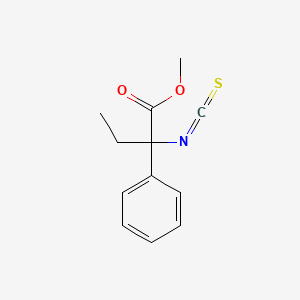
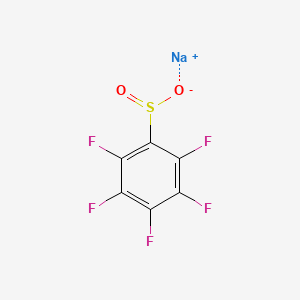


![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)




